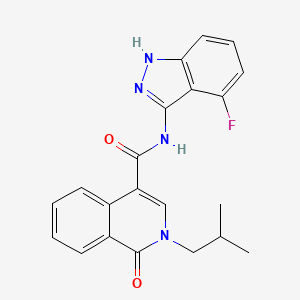

N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a structurally complex molecule featuring a fused isoquinoline core substituted with a 2-methylpropyl group at position 2 and a 4-fluoroindazol-3-yl carboxamide moiety at position 2. The fluorine atom at the indazole ring may enhance metabolic stability, while the 2-methylpropyl group could influence lipophilicity and binding pocket interactions .

Properties

Molecular Formula |

C21H19FN4O2 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-(4-fluoro-1H-indazol-3-yl)-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C21H19FN4O2/c1-12(2)10-26-11-15(13-6-3-4-7-14(13)21(26)28)20(27)23-19-18-16(22)8-5-9-17(18)24-25-19/h3-9,11-12H,10H2,1-2H3,(H2,23,24,25,27) |

InChI Key |

AEEWRPJVBBUDIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NNC4=C3C(=CC=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indazole Ring: Starting with a suitable precursor, the indazole ring is synthesized through cyclization reactions, often involving the use of hydrazine derivatives and appropriate aromatic aldehydes or ketones.

Isoquinoline Carboxamide Formation: The isoquinoline ring is synthesized through a series of reactions, including cyclization and functional group transformations. The carboxamide group is introduced via amidation reactions using suitable amines and carboxylic acid derivatives.

Coupling Reactions: The final step involves coupling the fluoro-substituted indazole with the isoquinoline carboxamide moiety under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential as a therapeutic agent in the treatment of several conditions, including cancer, inflammation, and neurological disorders. Its unique structural features allow it to interact with specific biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures often exhibit significant anticancer properties due to their ability to modulate key signaling pathways involved in tumorigenesis .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of similar indazole compounds exhibited substantial growth inhibition against various cancer cell lines, suggesting that N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide may have comparable efficacy .

- Inflammation Modulation : Inflammation-related studies have shown that compounds with similar functionalities can inhibit pro-inflammatory cytokines, providing insights into the potential use of this compound in treating inflammatory diseases.

Biological Research

Mechanistic Studies

Researchers are exploring the compound's effects on cellular processes and signaling pathways. Its mechanism of action involves interaction with various proteins and enzymes that regulate critical cellular functions. Understanding these interactions can elucidate the compound's therapeutic benefits and inform future drug design efforts.

Applications in Assays

The compound serves as a valuable tool in biological assays aimed at studying protein-ligand interactions and enzyme inhibition. It helps researchers gain insights into the roles of specific proteins in disease processes, thereby facilitating the discovery of new therapeutic targets.

Chemical Biology

Probing Biological Systems

this compound is utilized in chemical biology to probe biological systems. It aids in elucidating the functions of specific proteins or pathways through targeted inhibition or activation studies.

Industrial Applications

Material Development

The compound's chemical properties make it suitable for use in developing new materials and catalysts. Its unique structure allows for potential applications in synthesizing advanced materials and fine chemicals. For instance, its role as a catalyst in organic reactions could lead to more efficient synthetic pathways in industrial chemistry .

Mechanism of Action

The mechanism of action of N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play critical roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Differences and Implications

Core Heterocycle Variations: The target compound’s isoquinoline core differs from quinoline (e.g., ) and triazole-containing analogs (). Isoquinoline’s planar structure may favor intercalation or π-π stacking in enzyme active sites compared to quinoline’s less rigid framework .

Substituent Effects :

- Fluorine vs. Iodine : The 4-fluoroindazolyl group in the target compound offers metabolic resistance without the steric bulk of iodine in ’s 4-iodophenyl analog, which may hinder membrane permeability .

- Alkyl Groups : The 2-methylpropyl substituent in the target compound provides moderate lipophilicity, whereas isopropyl () or ethyl groups () may alter binding pocket interactions due to differences in branching and steric hindrance .

Sulfone-containing analogs () exhibit higher electrophilicity, which may enhance covalent binding to targets but increase toxicity risks relative to the carboxamide group in the target compound .

Biological Activity

N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

Research indicates that compounds with similar structures exhibit various biological activities, including inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy, particularly in BRCA-deficient tumors .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Study 1: PARP Inhibition in Cancer Models

A study evaluated the efficacy of a related indazole derivative in xenograft models of BRCA-deficient cancers. The compound demonstrated significant tumor regression when administered alone, highlighting the potential for this compound to serve as a monotherapy or in combination with existing chemotherapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications at specific positions on the indazole ring can enhance biological activity. Electron-withdrawing groups at the 2-position on the phenyl ring were found to significantly increase antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis . This suggests that similar modifications could be explored for optimizing the activity of this compound.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early findings indicate favorable pharmacokinetic profiles for related compounds, with good oral bioavailability and metabolic stability . Toxicological assessments are necessary to evaluate safety profiles in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.